DIETHYL ISOAMYLMALONATE

描述

Historical Context of Malonic Esters in Organic Chemistry

The development of malonic esters represents a cornerstone in synthetic organic chemistry. Malonic acid derivatives, first isolated in the mid-19th century, gained prominence through the work of Victor Dessaignes, who oxidized malic acid to produce malonic acid in 1858. By the late 1800s, the malonic ester synthesis emerged as a pivotal method for constructing substituted acetic acids and cyclic compounds, facilitated by the reactivity of α-hydrogens adjacent to carbonyl groups. Diethyl isoamylmalonate, a branched-chain malonic ester, became notable in the 20th century for its utility in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its development paralleled advancements in alkylation and decarboxylation techniques, which enabled precise control over carbon chain elongation.

Nomenclature and Classification of this compound

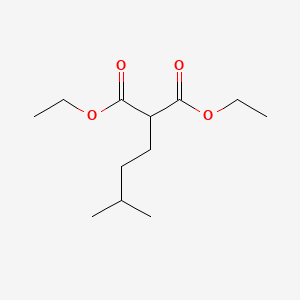

This compound is systematically named diethyl 2-(3-methylbutyl)propanedioate , reflecting its structure as a diester of malonic acid with isoamyl (3-methylbutyl) and ethyl groups. The compound’s molecular formula is C₁₂H₂₂O₄ , with a molecular weight of 230.30 g/mol . Its structure consists of a central malonate core bonded to two ethoxy groups and an isoamyl substituent:

$$ \text{CCOC(=O)C(CCC(C)C)C(=O)OCC} $$

Table 1: Key Chemical Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | Diethyl 2-(3-methylbutyl)propanedioate |

| CAS Number | 5398-08-3 |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| Boiling Point | 116–128°C at 0.68 kPa |

| Density | 0.967 g/cm³ |

Synonyms include This compound and diethyl 3-methylbutylmalonate, with the isoamyl group imparting steric and electronic effects distinct from linear alkyl variants.

Significance in Chemical Research and Industry

This compound serves as a versatile intermediate in organic synthesis. Its primary applications include:

- Pharmaceutical Synthesis : As a precursor to barbiturates and sedatives, it enables the introduction of branched alkyl chains into heterocyclic frameworks. For example, it is critical in producing amobarbital, a short-acting barbiturate.

- Flavor and Fragrance Industry : The ester’s apple-like odor makes it valuable in perfumery, while its derivatives contribute to artificial flavorings.

- Polymer Chemistry : It acts as a cross-linking agent in biodegradable polymers, enhancing mechanical properties in starch-based materials.

In research, its role in alkylation reactions and decarboxylation pathways provides a model for studying steric effects in nucleophilic substitution.

Relationship to Other Malonic Acid Derivatives

This compound belongs to a broader family of malonic acid derivatives, each tailored for specific synthetic goals:

- Diethyl Malonate : The simplest ester, used universally in malonic ester syntheses for linear alkyl chain elongation.

- Diethyl Acetoacetate : A β-ketoester employed in acetoacetic ester synthesis, yielding substituted ketones rather than carboxylic acids.

- Methyl Malonate : Smaller ester groups reduce steric hindrance, favoring rapid alkylation but limiting stability.

The isoamyl group in this compound introduces branching , which moderates reactivity compared to linear analogs. This branching enhances selectivity in multi-step syntheses, particularly in cyclization reactions where steric effects dictate product formation. For instance, intramolecular alkylation with dihalides under Perkin alicyclic synthesis conditions yields cycloalkane carboxylic acids, a process less feasible with unbranched esters.

属性

IUPAC Name |

diethyl 2-(3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJCIHOJXMCSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202281 | |

| Record name | Diethyl isopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-08-3 | |

| Record name | Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isopentylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isopentylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl isopentylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT8QT93GZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

DIETHYL ISOAMYLMALONATE can be synthesized through the esterification of malonic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid and isopentyl alcohol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of diethyl isopentylmalonate may involve continuous esterification processes where malonic acid and isopentyl alcohol are fed into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using distillation and other separation techniques .

化学反应分析

Types of Reactions

DIETHYL ISOAMYLMALONATE undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopentyl alcohol.

Alkylation: The compound can undergo alkylation reactions at the methylene group between the ester groups, forming substituted derivatives.

Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Alkylation: Requires strong bases such as sodium hydride or sodium ethoxide and alkyl halides.

Condensation: Uses reagents like sodium ethoxide and carbonyl compounds.

Major Products Formed

Hydrolysis: Malonic acid and isopentyl alcohol.

Alkylation: Substituted malonates.

Condensation: β-keto esters.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

Diethyl isoamylmalonate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Claisen Condensation: This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules. This compound is commonly used as a reactant in Claisen condensation due to its branched-chain structure, which facilitates the formation of new compounds.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethyl or isoamyl groups can be replaced by other functional groups, allowing for the creation of diverse derivatives.

- Reduction and Oxidation Reactions: It can be oxidized to yield carboxylic acids or reduced to form alcohols, expanding its utility in synthetic pathways.

Biological Applications

Synthesis of Pharmaceuticals

this compound is utilized as an intermediate in the production of various pharmaceutical compounds. Its ability to form biologically active molecules makes it significant in drug development. The compound's interaction with specific enzymes and receptors allows it to influence metabolic pathways, which is crucial for developing therapeutic agents.

Industrial Applications

Polymers and Resins Production

In industrial settings, this compound is employed in the manufacture of polymers and resins. Its chemical properties contribute to the production of materials with desirable characteristics for various applications.

Flavoring Agents

Due to its pleasant fruity odor, this compound is also used in food flavorings and perfumes. This application highlights its versatility beyond traditional chemical uses.

Case Studies

- Pharmaceutical Development: Several studies have highlighted the role of this compound in synthesizing novel drugs targeting specific diseases. For instance, its use in synthesizing anti-inflammatory agents has been documented, showcasing its potential in therapeutic applications.

- Industrial Manufacturing: A case study on polymer production illustrated how this compound contributed to developing high-performance materials that meet modern industrial standards.

作用机制

The mechanism of action of diethyl isopentylmalonate primarily involves its reactivity as an ester. The ester groups can undergo hydrolysis, releasing malonic acid and isopentyl alcohol, which can further participate in various biochemical pathways. The compound’s reactivity at the methylene group between the ester groups allows it to form various derivatives through alkylation and condensation reactions .

相似化合物的比较

Table 1: Key Properties of this compound and Analogous Compounds

Reactivity and Application Differences

Diethyl Malonate vs. This compound

- Structural Difference : this compound replaces the central hydrogen of diethyl malonate with an isoamyl group.

- Reactivity: The isoamyl group introduces steric hindrance, slowing nucleophilic attacks at the central carbon compared to diethyl malonate. This moderates its use in classical Knoevenagel reactions but enhances selectivity in alkylation steps .

- Applications: Diethyl malonate is preferred for rapid enolate generation, while this compound is used in lipophilic prodrugs or catalysis requiring hydrophobic environments .

This compound vs. Diethyl Ethoxymethylenemalonate

- Functional Group : Diethyl ethoxymethylenemalonate has an ethoxymethylene group (–OCH₂–) instead of isoamyl.

- Reactivity: The ethoxy group stabilizes conjugated systems, making it ideal for synthesizing heterocycles (e.g., quinolones). In contrast, this compound’s alkyl chain favors alkylation or esterification reactions .

This compound vs. Diethyl Acetoxymalonate

- Substituent : Diethyl acetoxymalonate contains an acetoxy (–OAc) group.

- Reactivity: The acetoxy group is highly electrophilic, enabling peptide bond formation or acyl transfer reactions. This compound’s non-polar substituent limits such reactivity but improves solubility in organic phases .

This compound vs. Diethyl Isonitrosomalonate

- Functional Group: Diethyl isonitrosomalonate features a hydroxyimino (–N–OH) group.

- Applications: The hydroxyimino group facilitates nitroso-Diels-Alder reactions, critical for nitrogen-containing heterocycles. This compound lacks this redox versatility but is superior in alkylation-driven syntheses .

Unique Advantages of this compound

- Lipophilicity: The isoamyl chain enhances solubility in non-polar solvents, making it valuable in multistep syntheses requiring phase compatibility .

- Steric Effects : Moderates unwanted side reactions in crowded molecular environments.

- Thermal Stability : Branched alkyl groups improve stability under high-temperature conditions compared to linear analogs.

Research Findings and Industrial Relevance

- Pharmaceuticals : Used in the synthesis of antiviral agents and enzyme inhibitors due to its predictable alkylation behavior .

- Agrochemicals : Serves as a precursor for herbicides with improved soil penetration .

- Limitations: Higher molecular weight reduces atom economy in some reactions compared to diethyl malonate.

生物活性

Diethyl isoamylmalonate (DIAM) is an ester compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of the current understanding of DIAM's biological activity.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the reaction of diethyl malonate with isoamyl bromide in the presence of sodium ethoxide. The general reaction can be summarized as follows:

- Preparation of Sodium Ethoxide :

- Sodium metal is reacted with absolute ethanol to form sodium ethoxide.

- Ester Formation :

- Diethyl malonate is added to the sodium ethoxide solution, followed by isoamyl bromide. The mixture is heated under reflux to facilitate the reaction.

- Isolation :

Pharmacological Properties

This compound exhibits various biological activities, which can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that derivatives of malonic acid esters, including DIAM, possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

2. Antioxidant Activity

Studies have shown that DIAM can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity suggests a protective role against oxidative damage, which is implicated in various diseases.

3. Antimicrobial Properties

Preliminary investigations reveal that DIAM demonstrates antimicrobial activity against certain bacterial strains. This property could be attributed to its structural characteristics that allow interaction with microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Case Study 1: Anti-inflammatory Activity

A study published in Acta Physiologica Scandinavica explored the anti-inflammatory effects of malonate derivatives in animal models. Results indicated significant reductions in inflammatory markers when treated with DIAM derivatives compared to controls . -

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that DIAM effectively reduced reactive oxygen species (ROS) levels in cultured cells. The compound's ability to lower oxidative stress markers suggests its potential as an adjunct therapy in oxidative stress-related conditions . -

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of DIAM against various pathogens. The results showed notable inhibition zones in bacterial cultures treated with DIAM, indicating its potential as a natural antimicrobial agent .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

| Compound | Anti-inflammatory | Antioxidant | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Diethyl Malonate | Moderate | Yes | No |

| Ethyl Acetate | No | No | Moderate |

常见问题

Q. What are the recommended synthesis protocols for diethyl isoamylmalonate in academic laboratories?

this compound can be synthesized via esterification of isoamylmalonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

- Refluxing the mixture at 60–80°C for 6–8 hours to drive esterification .

- Purification via vacuum distillation or column chromatography to isolate the product .

- Characterization using NMR (¹H and ¹³C) and IR spectroscopy to confirm ester functional groups and molecular structure . Ensure stoichiometric ratios of reactants and monitor reaction progress using thin-layer chromatography (TLC).

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE): Wear solvent-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Storage: Keep in a tightly sealed container, away from heat sources, in a cool, dry environment .

- Emergency Procedures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How should this compound be characterized to ensure purity and structural integrity?

- Spectroscopic Analysis:

- ¹H NMR: Identify peaks corresponding to ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and isoamyl protons (δ 0.9–1.0 ppm for CH₃ branching) .

- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and C-O stretches (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

- Experimental Design:

- Perform a factorial design to test variables: catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature (40–100°C), and reaction time .

- Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Q. What strategies are effective in resolving contradictions in spectroscopic data during characterization?

- Cross-Validation: Combine multiple techniques (e.g., NMR, IR, and mass spectrometry) to cross-check assignments .

- Computational Modeling: Use software like Gaussian or ACD/Labs to simulate NMR/IR spectra and compare with experimental data .

- Collaborative Review: Consult spectral databases (e.g., NIST Chemistry WebBook) or collaborate with specialized labs to confirm interpretations .

Q. How does this compound’s stability vary under different storage conditions, and how can degradation be mitigated?

- Stability Studies:

- Store samples under controlled conditions (e.g., 4°C, room temperature, or under argon) and analyze periodically via HPLC to track degradation .

- Monitor for hydrolysis byproducts (e.g., isoamylmalonic acid) using LC-MS .

Q. What are the methodological considerations for using this compound in multi-step organic syntheses?

- Reactivity Planning: Assess compatibility with subsequent reaction steps (e.g., susceptibility to nucleophilic attack or oxidation) .

- Intermediate Isolation: Use quenching agents (e.g., sodium bicarbonate) to neutralize acidic byproducts before proceeding to the next step .

- Scale-Up Challenges: Evaluate solvent choice and mixing efficiency to maintain reproducibility at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。